molecular formula C15H15NO2 B12072048 2-Amino-3-(2-phenylphenyl)propanoic acid CAS No. 6960-35-6

2-Amino-3-(2-phenylphenyl)propanoic acid

Cat. No.: B12072048
CAS No.: 6960-35-6
M. Wt: 241.28 g/mol
InChI Key: DBMVJVZQGTXWTP-UHFFFAOYSA-N
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Description

2-Phenyl-dl-phenylalanine, also known as DL-2-Amino-3-phenylpropanoic acid, is a synthetic amino acid derivative. It is a racemic mixture of D- and L-phenylalanine, where the phenyl group is attached to the alpha carbon of the amino acid. This compound is of interest due to its structural similarity to phenylalanine, an essential amino acid involved in protein synthesis and various metabolic pathways .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-dl-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Phenyl-dl-phenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenyl-dl-phenylalanine involves its role as a precursor in the synthesis of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters are crucial for regulating mood, cognition, and pain perception. The compound’s effects are mediated through its interaction with enzymes like phenylalanine hydroxylase, which converts it to tyrosine, and subsequently to dopamine and norepinephrine .

Comparison with Similar Compounds

2-Phenyl-dl-phenylalanine is unique due to its racemic nature, which allows it to interact with both D- and L-specific enzymes and receptors. Similar compounds include:

Properties

CAS No.

6960-35-6

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-amino-3-(2-phenylphenyl)propanoic acid

InChI

InChI=1S/C15H15NO2/c16-14(15(17)18)10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9,14H,10,16H2,(H,17,18)

InChI Key

DBMVJVZQGTXWTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2CC(C(=O)O)N

Origin of Product

United States

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